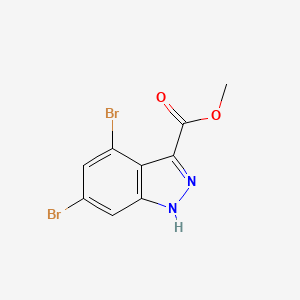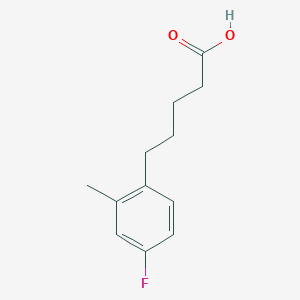
5-(4-Fluoro-2-methylphenyl)pentanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Fluoro-2-methylphenyl)pentanoic Acid is an organic compound with the molecular formula C12H15FO2 It is a derivative of pentanoic acid, where the phenyl ring is substituted with a fluorine atom at the 4-position and a methyl group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluoro-2-methylphenyl)pentanoic Acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 4-fluoro-2-methylbenzene with pentanoic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and higher throughput.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Fluoro-2-methylphenyl)pentanoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of this compound derivatives such as ketones or carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted phenylpentanoic acids with various functional groups replacing the fluorine atom.
Applications De Recherche Scientifique
5-(4-Fluoro-2-methylphenyl)pentanoic Acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-(4-Fluoro-2-methylphenyl)pentanoic Acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(4-Fluoro-2-methylphenyl)amino]pentanoic acid: Similar structure but with an amino group instead of a carboxylic acid group.
2-(2-Methylphenyl)pentanoic acid: Lacks the fluorine substitution on the phenyl ring.
4-(4-Methylphenyl)pentanoic acid: Substituted with a methyl group instead of a fluorine atom.
Uniqueness
5-(4-Fluoro-2-methylphenyl)pentanoic Acid is unique due to the presence of both a fluorine atom and a methyl group on the phenyl ring. This combination of substituents can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C12H15FO2 |
|---|---|
Poids moléculaire |
210.24 g/mol |
Nom IUPAC |
5-(4-fluoro-2-methylphenyl)pentanoic acid |
InChI |
InChI=1S/C12H15FO2/c1-9-8-11(13)7-6-10(9)4-2-3-5-12(14)15/h6-8H,2-5H2,1H3,(H,14,15) |
Clé InChI |
RKZGJMUJZBCETJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)F)CCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


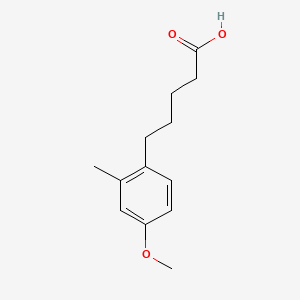
![Methyl 4-Bromo-2-[[2-(Boc-amino)ethyl]thio]benzoate](/img/structure/B13685763.png)
![Ethyl 8-bromoimidazo[1,2-A]pyridine-5-carboxylate](/img/structure/B13685766.png)
![(R)-5-[2-Methyl-4-(oxetan-3-yl)piperazin-1-yl]pyridin-2-amine](/img/structure/B13685771.png)
![5-Methoxy-2-methylimidazo[1,2-a]pyrazine](/img/structure/B13685776.png)
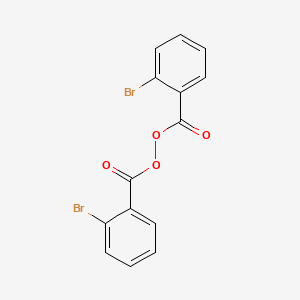

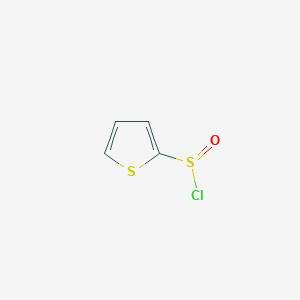

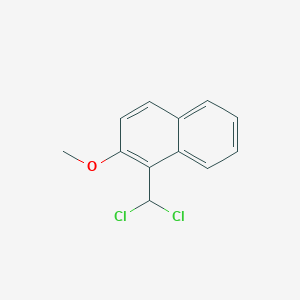
![2-[(Boc-amino)methyl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B13685824.png)
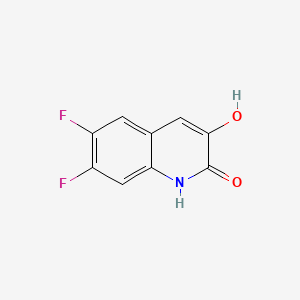
![1-Chloro-2-[2-(chloromethoxy)ethoxy]ethane](/img/structure/B13685826.png)
